1,2-Bis(chloromethoxy)ethane
Overview
Description
1,2-Bis(chloromethoxy)ethane is an organic compound with the chemical formula C4H8Cl2O2. It is also known as this compound. This compound is characterized by the presence of two chloromethoxy groups attached to an ethane backbone. It is a colorless liquid with a molecular weight of 159.01 g/mol .
Mechanism of Action
Target of Action
1,2-Bis(chloromethoxy)ethane is a complex compound with potential carcinogenic properties It has been observed to produce malignant tumors in mice when applied to the skin or injected subcutaneously or intraperitoneally , suggesting that it may interact with cellular components involved in cell growth and division.
Mode of Action
Given its carcinogenic effects, it is plausible that it interacts with cellular dna, leading to mutations that can result in uncontrolled cell growth and division .
Biochemical Pathways
Its carcinogenic properties suggest that it may interfere with the normal cell cycle, potentially disrupting the balance between cell division and cell death, leading to tumor formation .
Pharmacokinetics
Its physical properties, such as its boiling point and molecular weight, have been documented
Result of Action
The primary known result of this compound action is the induction of malignant tumors in experimental animals . This suggests that the compound has the potential to cause cancer in humans, although epidemiological data supporting this is currently lacking .
Biochemical Analysis
Biochemical Properties
It’s known that it’s a viscous liquid , but its specific role in biochemical reactions, as well as the enzymes, proteins, and other biomolecules it interacts with, are not clearly defined .
Cellular Effects
It’s known to be a carcinogenic compound , suggesting that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its carcinogenic properties , it may interact with biomolecules in a way that leads to changes in gene expression or enzyme activity. Specific binding interactions and effects at the molecular level are not clearly defined .
Dosage Effects in Animal Models
There is some evidence of carcinogenicity in experimental animals , but specific dosage effects, including threshold effects and toxic or adverse effects at high doses, are not clearly defined .
Metabolic Pathways
It’s not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
It’s not clear which transporters or binding proteins it interacts with, or how it affects its localization or accumulation .
Subcellular Localization
It’s not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethoxy)ethane can be synthesized through the reaction of ethylene glycol with thionyl chloride in the presence of a base. The reaction proceeds as follows:
HOCH2CH2OH+2SOCl2→ClCH2OCH2CH2OCH2Cl+2SO2+2HCl
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(chloromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1,2-Bis(chloromethoxy)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to DNA damage and repair mechanisms.
Medicine: Investigated as a potential anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure but with ethoxy groups instead of methoxy groups.
Bis(2-chloroethyl)ether: Contains two chloroethyl groups attached to an oxygen atom.
1,2-Bis(trimethoxysilyl)ethane: Contains trimethoxysilyl groups instead of chloromethoxy groups.
Uniqueness
1,2-Bis(chloromethoxy)ethane is unique due to its specific reactivity and ability to form stable intermediates. Its dual chloromethoxy groups provide versatility in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
1,2-bis(chloromethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFLGSYEBJNWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020170 | |
Record name | Bis-1,2-(chloromethoxy)ethane | |
Source | EPA DSSTox | |
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Molecular Weight |
159.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] | |
Record name | 1,2-Bis(chloromethoxy)ethane | |
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Boiling Point |
99-100 °C @ 22 mm Hg | |
Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |
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Solubility |
Soluble in water | |
Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |
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Density |
1.2879 @ 14 deg/15 °C | |
Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |
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Color/Form |
Viscous liquid | |
CAS No. |
13483-18-6 | |
Record name | 1,2-Bis(chloromethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13483-18-6 | |
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Record name | 1,2-Bis(chloromethoxy)ethane | |
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Record name | 1,2-Bis(chloromethoxy)ethane | |
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Record name | Ethane, 1,2-bis(chloromethoxy)- | |
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Record name | Bis-1,2-(chloromethoxy)ethane | |
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Record name | 1,2-bis(chloromethoxy)ethane | |
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Record name | 1,2-BIS(CHLOROMETHOXY)ETHANE | |
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Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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